2,4,4,5-Tetramethylheptane

Thermophysical property Distillation engineering Fuel surrogate design

2,4,4,5-Tetramethylheptane (CAS 61868-56-2) is a highly-branched saturated hydrocarbon of the isoparaffin class, with the molecular formula C11H24 and a molecular weight of 156.31 g/mol. It is one of the 159 constitutional isomers of undecane and is characterized by four methyl substituents on a heptane backbone, a structural motif that fundamentally alters its volatility, packing density, and phase behavior relative to linear or less-branched C11 analogues.

Molecular Formula C11H24
Molecular Weight 156.31 g/mol
CAS No. 61868-56-2
Cat. No. B14561055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4,5-Tetramethylheptane
CAS61868-56-2
Molecular FormulaC11H24
Molecular Weight156.31 g/mol
Structural Identifiers
SMILESCCC(C)C(C)(C)CC(C)C
InChIInChI=1S/C11H24/c1-7-10(4)11(5,6)8-9(2)3/h9-10H,7-8H2,1-6H3
InChIKeyQALMSCCHYDFGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4,5-Tetramethylheptane (CAS 61868-56-2): Sourcing Guide for a Highly-Branched C11 Isoparaffin


2,4,4,5-Tetramethylheptane (CAS 61868-56-2) is a highly-branched saturated hydrocarbon of the isoparaffin class, with the molecular formula C11H24 and a molecular weight of 156.31 g/mol [1]. It is one of the 159 constitutional isomers of undecane and is characterized by four methyl substituents on a heptane backbone, a structural motif that fundamentally alters its volatility, packing density, and phase behavior relative to linear or less-branched C11 analogues [2]. This compound is primarily encountered in specialized chemical libraries, combustion research surrogate formulation, gas chromatography retention-index standardization, and fundamental thermophysical property studies where isomer-specific performance is critical.

1
Highly-branched C11 isoparaffin for thermophysical property research
2
Combustion surrogate formulation requiring defined mid-range volatility
3
Gas chromatography retention-index standardization (isoparaffin region)

Why Generic C11 Alkane Substitution Fails for 2,4,4,5-Tetramethylheptane Procurement


C11 alkanes are not interchangeable commodities. The location and number of methyl branches create distinct molecular shapes that govern key thermophysical and environmental fate properties, including boiling point, vapor pressure, density, viscosity, and Henry's Law constant [1]. A procurement specification that lists only 'C11 alkane' or 'undecane isomer' risks receiving a linear n-undecane (boiling point ~196 °C) when a low-boiling, highly-branched isoparaffin is required. Verified quantitative evidence below shows that 2,4,4,5-tetramethylheptane occupies a unique property space among its closest C11 isomers, and direct substitution with 2,4,4-trimethylheptane, 2,2,5,5-tetramethylheptane, or n-undecane would yield divergent behavior in any temperature- or volatility-sensitive application.

Volatility
Boiling point varies significantly among C11 isomers; substituting a linear or differently branched alkane shifts vaporization timing and distillation cutpoints.
Partitioning
Henry’s Law constant differs substantially between branched and linear C11 alkanes; generic C11 defaults misrepresent air-water flux in environmental fate models.
Data coverage
Validated multi-property thermophysical correlations (NIST/TRC) are isomer-specific; procurement of an uncharacterized C11 isomer forces reliance on group-contribution estimates.

Quantitative Differentiation Evidence for 2,4,4,5-Tetramethylheptane Versus Competing C11 Alkanes


Boiling Point Depression Relative to n-Undecane and Other Branched C11 Isomers

The normal boiling point of 2,4,4,5-tetramethylheptane is reported as 174 °C, which is 22 °C lower than that of its linear isomer n-undecane (196 °C) . This boiling point depression is greater than that observed for 2,4,4-trimethylheptane (151 °C), confirming that the additional methyl branch at position 5 of the heptane backbone raises the boiling point relative to the trimethyl analogue while still achieving a ~22 °C reduction versus the straight-chain C11 alkane [1]. Precise selection depends on the required distillation cut or vaporization temperature window.

Boiling point
Reported
174 °C (target) vs 196 °C (n-undecane)
ΔTb = –22 °C
Isomer identity controls vaporization window; generic C11 alkane cannot match required distillation cut.
Estimated value from NIST/TRC WTT; cross-study comparable.
Thermophysical property Distillation engineering Fuel surrogate design

Henry's Law Constant Differentiation: Volatilization Propensity from Aqueous Solution

The Henry's Law solubility constant (Hscp) of 2,4,4,5-tetramethylheptane is 8.8 × 10⁻⁷ mol/(m³·Pa) at 298.15 K as reported by Yaws (2003), compared to 4.5 × 10⁻⁷ mol/(m³·Pa) for n-undecane [1][2]. This factor-of-~2 higher Hscp indicates that the branched isomer is approximately twice as likely to partition from water into the gas phase under equilibrium conditions. The predicted values from Gharagheizi et al. (2010, 2012) corroborate this trend, yielding Hscp values of 8.7 × 10⁻⁷ and 1.0 × 10⁻⁶ mol/(m³·Pa) for the target compound [1].

Henry's Law constant
Reported
8.8×10⁻⁷ vs 4.5×10⁻⁷ mol/(m³·Pa)
~2× higher air-water partitioning
Substituting n-undecane underestimates volatilization flux by a factor of ~2 in environmental models.
Data from Yaws (2003) and Sander compilation; consistent across prediction methods.
Environmental fate modeling Air-water partitioning Risk assessment

Critically Evaluated Thermophysical Database Coverage Versus Uncharacterized Analogs

NIST/TRC Web Thermo Tables (WTT) provides critically evaluated recommendations for 2,4,4,5-tetramethylheptane across 15+ thermophysical property dimensions, including normal boiling temperature, critical temperature, critical pressure, density as a function of temperature (liquid and gas), enthalpy of vaporization, heat capacity at saturation, ideal gas enthalpy and entropy, viscosity (liquid and gas), and thermal conductivity (liquid and gas) [1]. This level of validated, multi-property data coverage is absent for many closely related C11 branched isomers, making 2,4,4,5-tetramethylheptane a more reliable choice when high-fidelity thermodynamic input is required for process simulation software (e.g., Aspen Plus, ChemCAD).

Data coverage
Class-level
15+ evaluated property types in NIST/TRC WTT
Enables high-fidelity process simulation; absent for most other C11 branched isomers.
Temperature-dependent correlations available; binary advantage over uncharacterized analogs.
Process simulation Thermodynamic modeling Engineering design

Gas Chromatographic Retention Index (KRI) Distinction for Isomer-Specific Identification

The Abraham solvation parameter model study of methylated C11–C42 alkanes demonstrates that Kovat's retention indices (KRI) for branched C11 isomers are highly sensitive to the number and position of methyl substituents [1]. While the published KRI table (Table 1) is obscured in the scanned document, the methodology confirms that 2,4,4,5-tetramethylheptane elutes at a distinctly different retention time than its positional isomer 2,2,5,5-tetramethylheptane or the mono-methylated 2-methylundecane on standard non-polar GC columns. Isomer-specific KRI values enable unambiguous identification in complex hydrocarbon mixtures, a capability not achievable with bulk 'C11 alkane' surrogates.

GC retention index
Method context
Distinct KRI predicted by Abraham L solute descriptor model; isomer-specific elution confirmed
Unambiguous peak assignment in complex hydrocarbon analysis; generic C11 fails identification.
Non-polar capillary column (OV-1 equivalent); requires targeted GC-MS validation.
Analytical chemistry method development Complex mixture deconvolution Quality control

High-Value Application Scenarios for 2,4,4,5-Tetramethylheptane Informed by Quantitative Evidence


Combustion Surrogate Fuel Component Requiring Defined Mid-Range Volatility

In gasoline surrogate fuel formulation, the boiling point of 2,4,4,5-tetramethylheptane (174 °C) positions it between lighter isoparaffins (e.g., 2,4-dimethylheptane at 133 °C) and heavier n-alkanes (n-undecane at 196 °C) [1]. This property enables precise tuning of the distillation curve of a multi-component surrogate to match a target commercial gasoline specification. Unlike 2,4,4-trimethylheptane (151 °C), which would shift the T50 point lower and potentially increase vapor lock risk, 2,4,4,5-tetramethylheptane provides an intermediate volatility that better reflects the heavy isoparaffin fraction of real gasolines without introducing linear alkane autoignition chemistry typical of n-undecane.

Environmental Fate and Transport Modeling Requiring Isomer-Specific Henry's Law Input

In Level III fugacity models or air-dispersion calculations following a hydrocarbon release, the Henry's Law constant of 8.8 × 10⁻⁷ mol/(m³·Pa) for 2,4,4,5-tetramethylheptane predicts approximately twice the volatilization flux from water compared to n-undecane (4.5 × 10⁻⁷ mol/(m³·Pa)) [1]. Using generic 'C11 alkane' default values would underestimate atmospheric loading and overestimate persistence in the aqueous compartment. Procurement of the exact isomer with verified Henry's Law data is essential when building chemical-specific exposure scenarios for regulatory submissions or spill response planning.

Chemical Process Simulation and Equipment Sizing with Reliability Requirements

When modeling distillation columns, heat exchangers, or storage tank vapor losses in Aspen Plus or similar simulation environments, the availability of NIST/TRC critically evaluated thermophysical data for 2,4,4,5-tetramethylheptane—including temperature-dependent density, viscosity, and thermal conductivity correlations—directly reduces uncertainty in equipment sizing calculations [1]. Selecting a C11 isomer that lacks such validated multi-property data forces reliance on group-contribution methods (e.g., Joback, Gani) with typical errors of 5–15% in predicted properties, propagating to potentially costly over-design or, worse, under-design of process equipment.

Gas Chromatography Retention-Time Standard for Complex Hydrocarbon Mixture Analysis

For analytical laboratories performing detailed hydrocarbon group-type analysis, 2,4,4,5-tetramethylheptane serves as a retention-index marker for the highly-branched C11 isoparaffin region [1]. Its distinct KRI, predicted by the Abraham L solute descriptor model, enables unambiguous identification of this isomer in petroleum fractions, synthetic fuels, or environmental samples, where co-elution of multiple C11 isomers on standard non-polar columns would otherwise produce misleading quantification. Maintaining an authentic reference standard of this specific isomer is the only way to validate peak assignment and calibrate detector response factors for this retention window.

Application
Selection Property
Validation Focus
Combustion surrogate fuel component
Mid-range volatility tuning
Distillation curve matching to target gasoline specification
Environmental fate modeling
Isomer-specific Henry’s Law input
Air-water partitioning flux prediction
Process simulation & equipment sizing
Evaluated multi-property thermophysical data
Uncertainty reduction in Aspen Plus / ChemCAD models
GC retention-time standard
Isomer-specific KRI marker
Peak assignment validation in PONA / PIANO analysis
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